1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one
Overview
Description
1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one is a chemical compound with the CAS Number: 858597-92-9 . It has a molecular weight of 227.26 . The IUPAC name for this compound is 1-[5-(benzyloxy)-2-pyridinyl]ethanone .
Molecular Structure Analysis
The InChI code for 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one is 1S/C14H13NO2/c1-11(16)14-8-7-13(9-15-14)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Scientific Research Applications
Organic Synthesis: Intermediate for Heterocyclic Compounds
This compound serves as a versatile intermediate in the synthesis of biologically active pyridine derivatives . These derivatives are crucial for constructing novel heterocyclic compound libraries with potential biological activities, which are a significant part of medicinal chemistry.
Analytical Chemistry: Reagent in Chemical Analysis
In analytical chemistry, this compound could be used as a reagent in various chemical analyses due to its distinct chemical structure . Its reactivity with other compounds can be utilized to detect, quantify, or study chemical substances.
Biochemistry: Study of Anti-Fibrosis Activity
The compound has been studied for its anti-fibrosis activity in biochemical research . It is part of a series of novel compounds that have shown promising results against fibrotic diseases, which involve the excessive formation of connective tissue.
Environmental Science: Research on Environmental Impact
Although specific applications in environmental science are not well-documented, compounds like 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one could be studied for their environmental impact and degradation . Understanding their behavior in different environmental conditions can lead to safer and more sustainable chemical practices.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
As with many novel compounds, it is likely that it interacts with its targets in a complex manner, leading to a cascade of biochemical reactions .
Biochemical Pathways
Given the structural similarity of this compound to other pyridine derivatives, it may be involved in pathways related to cellular signaling, metabolism, or other cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one’s action are currently under investigation. As research progresses, we will gain a better understanding of how this compound affects cellular function and contributes to its potential therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one interacts with its targets and exerts its effects .
properties
IUPAC Name |
1-(5-phenylmethoxypyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11(16)14-8-7-13(9-15-14)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNJTLCRUSCDEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630954 | |
Record name | 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one | |
CAS RN |
858597-92-9 | |
Record name | 1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70630954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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